molecular formula C10H11ClO3 B1593362 2-(2-Chloro-6-methylphenoxy)propanoic acid CAS No. 35851-12-8

2-(2-Chloro-6-methylphenoxy)propanoic acid

Cat. No.: B1593362
CAS No.: 35851-12-8
M. Wt: 214.64 g/mol
InChI Key: TWCRVMDZDXFHRM-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a member of the phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is known for its selective action on dicotyledonous plants while sparing monocotyledonous crops, making it a valuable tool in weed management.

Scientific Research Applications

2-(2-Chloro-6-methylphenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the formulation of herbicides and other agrochemicals.

Safety and Hazards

The acute oral LD50 for rats is 650mg/kg . It is classified as a hazardous substance .

Mechanism of Action

Target of Action

2-(2-Chloro-6-methylphenoxy)propanoic acid, also known as Mecoprop , is primarily used as a herbicide. Its primary targets are broadleaf weeds . The compound acts on these plants by mimicking the plant hormone IAA (auxin), which is essential for plant growth .

Mode of Action

Mecoprop interacts with its targets by causing uncontrolled growth, which eventually leads to the death of the weeds . This is achieved through the compound’s structural similarity to auxin, allowing it to bind to the same receptors and trigger the same biochemical responses .

Biochemical Pathways

This interference disrupts the plant’s growth processes, leading to uncontrolled and unsustainable growth .

Pharmacokinetics

It is known that the compound is slightly toxic, according to the united states environmental protection agency . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion in both target and non-target organisms.

Result of Action

The primary result of Mecoprop’s action is the death of broadleaf weeds. By causing uncontrolled growth, the compound disrupts the plant’s normal functions, leading to its eventual death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Mecoprop. For example, the compound’s effectiveness can be affected by the presence of other plants, soil composition, temperature, and rainfall. Additionally, Mecoprop’s stability and persistence in the environment can be influenced by factors such as sunlight exposure and microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methylphenoxy)propanoic acid typically begins with the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This intermediate is then subjected to an esterification reaction with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid
  • 2-(2-Methyl-4-chlorophenoxy)propanoic acid
  • 2-(4-Chloro-2-methylphenoxy)acetic acid

Comparison: 2-(2-Chloro-6-methylphenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its herbicidal activity and selectivity. Compared to similar compounds, it offers a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications .

Properties

IUPAC Name

2-(2-chloro-6-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-3-5-8(11)9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRVMDZDXFHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957259
Record name 2-(2-Chloro-6-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35851-12-8
Record name Propanoic acid, 2-(2-chloro-6-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035851128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloro-6-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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